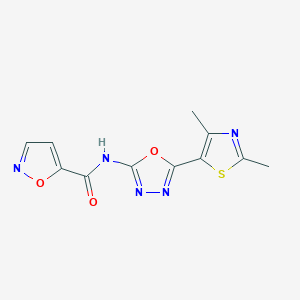![molecular formula C16H18O6 B2828710 Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-17-3](/img/structure/B2828710.png)
Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic compound. It contains a benzofuran ring, which is a type of aromatic compound, and several functional groups including an ester group (carboxylate), an ether group, and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The benzofuran ring is aromatic, meaning it has a stable, delocalized electron cloud. The ester, ether, and ketone groups would all contribute to the polarity of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The ether group could be cleaved under acidic conditions. The ketone group could undergo a variety of reactions including nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents. The aromatic ring could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Renewable PET Production
Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate plays a role in the production of biobased terephthalic acid precursors, an essential component for renewable polyethylene terephthalate (PET) production. This compound is involved in the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, like Zr-β and Sn-β, facilitating the transformation of ethylene and renewable furans into valuable precursors for sustainable PET synthesis (Pacheco et al., 2015).
Novel Compound Synthesis
In the realm of organic chemistry, this compound is a key player in the synthesis of novel compounds. For instance, it's used in the creation of new benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, demonstrating its versatility in facilitating the synthesis of complex organic molecules (Gao et al., 2011).
Antimicrobial Activity
Another significant application is in the development of derivatives with potential antimicrobial properties. Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial activity against various pathogens, showing the compound’s potential in contributing to new antimicrobial agents (Krawiecka et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-5-20-15(17)10(3)21-11-6-7-13-12(8-11)14(9(2)22-13)16(18)19-4/h6-8,10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYHENMVSAUXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=C2C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
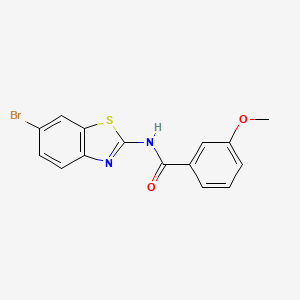

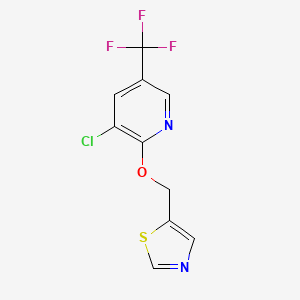
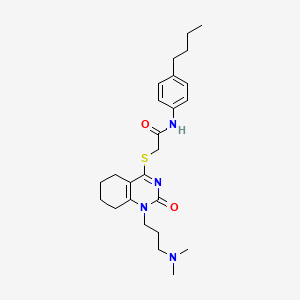
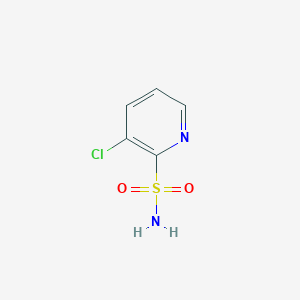
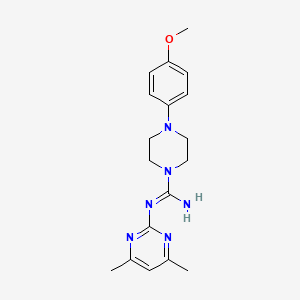
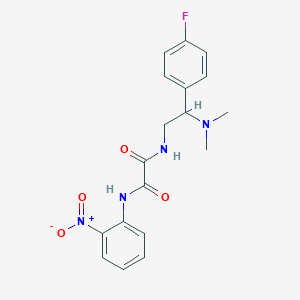
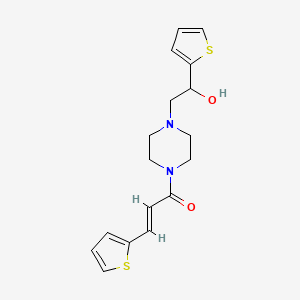
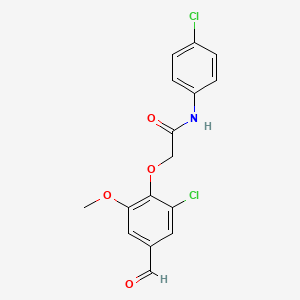
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2828643.png)
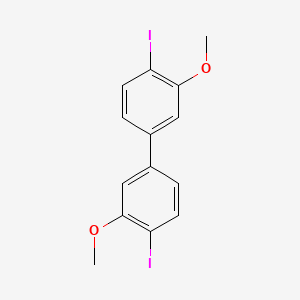
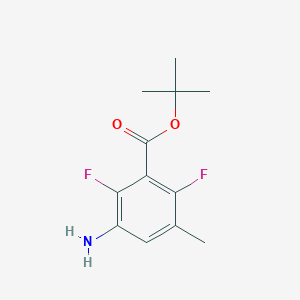
![methyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2828648.png)
